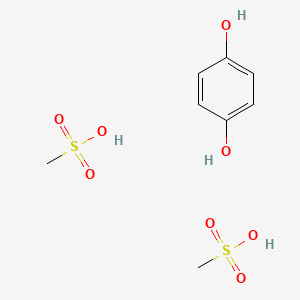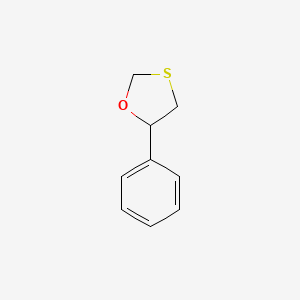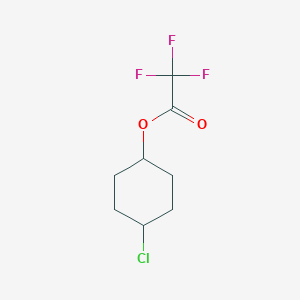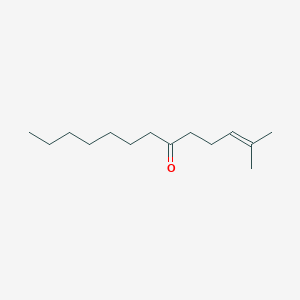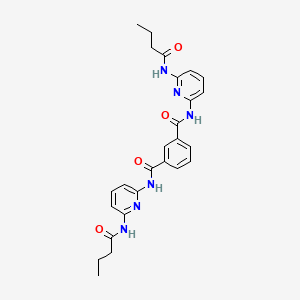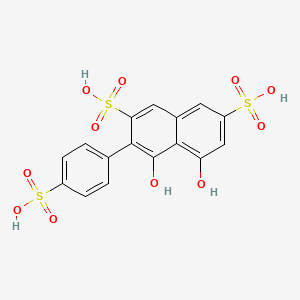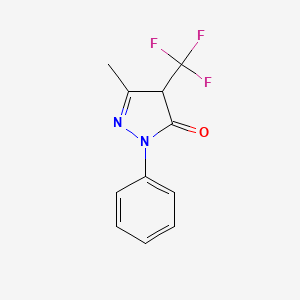![molecular formula C15H15N3 B14292872 1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile CAS No. 114476-08-3](/img/structure/B14292872.png)
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is of particular interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Another approach includes the use of microwave irradiation to accelerate the reaction, resulting in high yields and minimal by-products .
Chemical Reactions Analysis
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile involves its interaction with molecular targets in cells. It can bind to specific proteins or enzymes, altering their function and leading to various biological effects. For example, its anti-cancer activity is believed to result from its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile can be compared to other indole derivatives, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and similar structural features.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another indole derivative with notable biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
CAS No. |
114476-08-3 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2,4,5,8-tetrahydro-1H-azonino[5,4-b]indole-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c16-11-18-9-4-3-7-15-13(8-10-18)12-5-1-2-6-14(12)17-15/h1-3,5-7,17H,4,8-10H2 |
InChI Key |
KFCLSJPFYWMCAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=C(C=C1)NC3=CC=CC=C23)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

